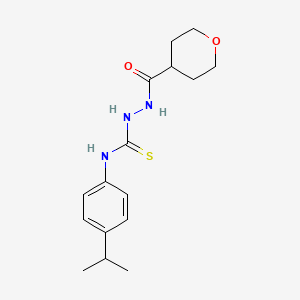![molecular formula C39H49N5O9S B1408487 (S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid CAS No. 1060769-54-1](/img/structure/B1408487.png)
(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid
Übersicht
Beschreibung
“(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid” is a complex molecule that involves the use of protective groups in its structure. These protective groups, Fmoc (9-fluorenylmethyl carbamate) and t-Boc (Di-tert-butyl dicarbonate), are commonly used in solid-phase peptide synthesis . The Fmoc group is preferred for most contemporary solid and solution phase peptide synthetic processes as it has been shown to be more reliable and produce higher quality peptides than Boc chemistry .
Molecular Structure Analysis
The molecular structure of “(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid” involves the use of Fmoc and Boc protective groups. Both Fmoc- and Boc-protected amino acids have a carbamate moiety attached to the -C . The Fmoc group is cleaved under very mild basic conditions (e.g. piperidine), but stable under acidic conditions .Chemical Reactions Analysis
During peptide synthesis, the activation of the protected amino acid by the coupling reagent generates a racemizable intermediate during peptide bond formation and thus leads to -C racemic products that are hard to remove . In addition, Boc and Fmoc are removed by treatment with a strong acid (trifluoroacetic acid [TFA]) or base (piperidine), respectively, and these harsh deprotection conditions lead to undesirable side reactions, such as aspartimide and piperidide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid” are largely determined by the protective groups used in its structure. The Fmoc group is stable under acidic conditions but is cleaved under very mild basic conditions .Wissenschaftliche Forschungsanwendungen
Peptide-Based Chromogenic Protease Substrates
(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid, due to its structural characteristics, can be utilized in the synthesis of oligopeptides, which act as sequence-specific chromogenic substrates for protease assays. This application is particularly relevant for detecting HIV-protease activity, where the cleavage of the substrate by the protease can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity (Badalassi et al., 2002).
Solid-Phase Peptide Synthesis
The compound is also involved in solid-phase peptide synthesis (SPPS), a method by which peptides are constructed on a solid support. The protected amino acid serves as a precursor in the synthesis of amino acid derivatives and peptides. For instance, the versatility of the procedure for synthesizing N-Fmoc-α-amino diazoketones from various α-amino acids demonstrates its utility in peptide synthesis. The method respects the chirality of the starting α-amino acids, ensuring that the stereochemical integrity of the peptides is maintained, which is crucial for their biological activity (Siciliano et al., 2012).
Peptide Nucleic Acid Monomers
Furthermore, the compound's derivatives are used in the synthesis of peptide nucleic acid (PNA) monomers. PNA is an analogue of DNA in which the sugar-phosphate backbone is replaced by a peptide-like structure. PNA has unique binding properties and is used in molecular biology and medical diagnostics. The synthesis and solid-phase peptide synthesis of PNA oligomers using derivatives of (S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid highlight its importance in the field of nucleic acid research and its potential in therapeutic applications (Wojciechowski & Hudson, 2008).
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H49N5O9S/c1-22-23(2)33(24(3)29-20-39(7,8)52-32(22)29)54(49,50)44-35(42-43-37(48)53-38(4,5)6)40-19-13-18-31(34(45)46)41-36(47)51-21-30-27-16-11-9-14-25(27)26-15-10-12-17-28(26)30/h9-12,14-17,30-31H,13,18-21H2,1-8H3,(H,41,47)(H,43,48)(H,45,46)(H2,40,42,44)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAUAPOUIRNJTN-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NNC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NNC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H49N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1408404.png)
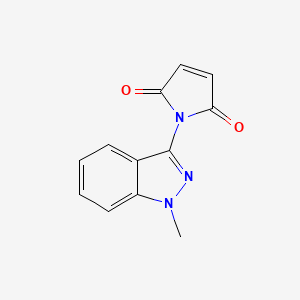
![1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol](/img/structure/B1408406.png)
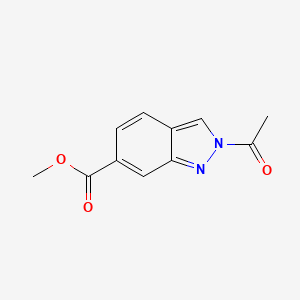
[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)
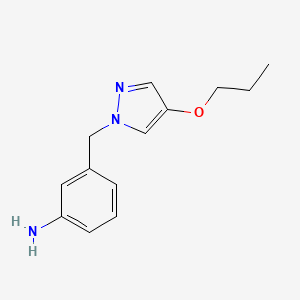

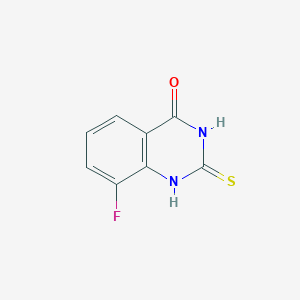
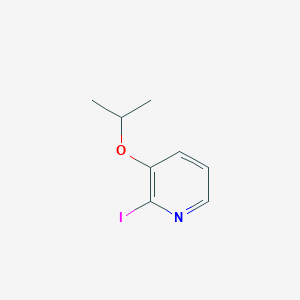
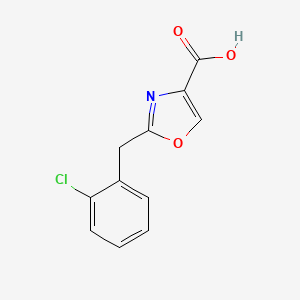
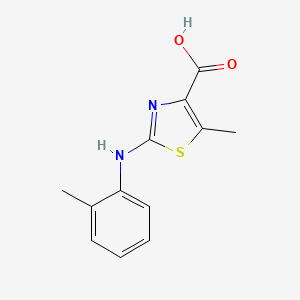
![{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1408424.png)
![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1408426.png)
